N-ethyl-3-fluoro-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-fluoro-5-methylaniline is an organic compound with the molecular formula C9H12FN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with an ethyl group, a fluorine atom, and a methyl group, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-fluoro-5-methylaniline typically involves multiple steps:
Nitration: The starting material, 3-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: Finally, the amine group is alkylated with ethyl halide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or ruthenium complexes can be used to facilitate the alkylation and reduction steps under milder conditions .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-fluoro-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N-ethyl-3-fluoro-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-ethyl-3-fluoro-5-methylaniline exerts its effects involves interactions with various molecular targets. The ethyl and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-methylaniline: Lacks the ethyl group, making it less reactive in certain alkylation reactions.
N-ethyl-3-methylaniline: Lacks the fluoro group, affecting its electronic properties and reactivity.
N-ethyl-4-fluoroaniline: The position of the fluoro group is different, leading to variations in reactivity and applications.
Uniqueness
N-ethyl-3-fluoro-5-methylaniline is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
N-ethyl-3-fluoro-5-methylaniline |
InChI |
InChI=1S/C9H12FN/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3 |
InChI Key |
WJJYMUCFZQUHMB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.